molecular formula C8H16ClNO2 B6240040 {3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol hydrochloride CAS No. 2375269-59-1

{3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol hydrochloride

Cat. No. B6240040
CAS RN: 2375269-59-1
M. Wt: 193.7
InChI Key:
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Description

3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol hydrochloride (3-OAMHCl) is a cyclic organic compound that has been widely used in various scientific research applications. Its structure consists of a cyclic backbone with a hydroxyl group and a chlorine atom that are attached to the ring. This compound has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.

Scientific Research Applications

{3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol hydrochloride has been widely used in various scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase (AChE). This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, which is important for the transmission of signals between neurons. Inhibition of AChE by this compound can be used to study the effects of acetylcholine on neuronal activity. In addition, this compound has been used to study the effects of various drugs on the nervous system.

Mechanism of Action

The mechanism of action of {3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol hydrochloride is not fully understood. However, it is believed that the compound binds to the active site of AChE and inhibits its activity. In addition, it has been suggested that the compound may interact with other enzymes involved in the breakdown of acetylcholine, such as butyrylcholinesterase (BuChE).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of AChE, which can lead to an increase in the levels of acetylcholine in the brain. This can lead to an increase in neuronal activity, which can result in a variety of physiological effects. In addition, this compound has been shown to inhibit the activity of BuChE, which can lead to an increase in the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

{3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol hydrochloride has several advantages for laboratory experiments. It is a relatively stable compound and can be easily synthesized. In addition, it has been widely studied and is well-characterized, making it a useful tool for researchers. However, it is important to note that this compound is a toxic compound and should be handled with care. In addition, it can be difficult to accurately measure the concentration of the compound in experiments, as it can be easily degraded.

Future Directions

There are several potential future directions for research into {3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol hydrochloride. One potential direction is to further investigate the mechanism of action of the compound. In addition, further research into the biochemical and physiological effects of the compound could lead to a better understanding of its potential applications. Finally, further research into the synthesis of the compound could lead to improved methods of production and more efficient use of resources.

Synthesis Methods

{3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol hydrochloride can be synthesized in a two-step process. The first step involves reacting the 3-oxabicyclo[3.3.1]nonan-9-yl (OBN) alcohol with thionyl chloride to form the corresponding chloroformate intermediate. The second step involves treating the intermediate with hydrochloric acid to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol hydrochloride' involves the conversion of a cyclic amine to a cyclic ether followed by reduction to form the desired alcohol. The alcohol is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "7-azabicyclo[3.3.1]nonan-3-one", "Ethylene oxide", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "7-azabicyclo[3.3.1]nonan-3-one is reacted with ethylene oxide in the presence of a Lewis acid catalyst to form the cyclic ether, 3-oxa-7-azabicyclo[3.3.1]nonan.", "The cyclic ether is then reduced using sodium borohydride in methanol to form the desired alcohol, {3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol.", "The alcohol is then reacted with hydrochloric acid to form the hydrochloride salt, '{3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol hydrochloride'." ] }

CAS RN

2375269-59-1

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

0

Origin of Product

United States

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